molecular formula C6H14S B162603 2-Methylpentane-2-thiol CAS No. 1633-97-2

2-Methylpentane-2-thiol

Cat. No. B162603
CAS RN: 1633-97-2
M. Wt: 118.24 g/mol
InChI Key: ISUXQQTXICTKOV-UHFFFAOYSA-N
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Description

2-Methylpentane-2-thiol, also known as 1,1-dimethylbutyl hydrosulfide, is a chemical compound with the molecular formula C6H14S . It has a molecular weight of 118.24 .


Molecular Structure Analysis

The molecular structure of 2-Methylpentane-2-thiol consists of a six-carbon chain with a sulfur atom attached to the second carbon atom . The InChI code for this compound is 1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 .

Scientific Research Applications

Aroma and Flavor in Plants and Wines

  • Aroma in Plants : 2-Methylpentane-2-thiol, specifically in the form of 4-mercapto-4-methylpentan-2-one, has been identified in plants like the box tree and broom. Its presence significantly contributes to the characteristic aroma of these plants (Tominaga & Dubourdieu, 1997).
  • Wine Aroma and Flavor : This compound also plays a crucial role in the aroma profile of certain wines, particularly Vitis vinifera L. var. Sauvignon wines. It imparts distinct odors reminiscent of box tree and cat urine, contributing significantly to the varietal aroma (Darriet et al., 1995).

Wine Fermentation and Yeast Influence

  • Role in Wine Fermentation : The release of 4-mercapto-4-methylpentan-2-one during wine fermentation is influenced by yeast strain selection and fermentation temperature. This release can enhance or modulate grape-derived aromas formed during the fermentation process (Howell et al., 2004).
  • Yeast Genetic Determinants : The yeast IRC7 gene is specifically responsible for the production of this varietal thiol in wine, highlighting the significant role of yeast in shaping wine aroma (Roncoroni et al., 2011).

Analytical Methods and Quantification

  • Quantification in Wine : Various analytical methods have been developed for quantifying this thiol in wines, such as using derivatization and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for routine analysis. These methods are crucial for understanding its impact on wine's sensory properties (Capone et al., 2015).
  • Synthesis for Research : The synthesis of isotopically labelled thiol volatiles and their precursors has been essential in the study of their contribution to wine aroma, providing a deeper insight into the aromatic profile of wines (Hebditch et al., 2007).

Impact on Fungal Diversity and Wine Quality

  • Fungal Diversity in Fermentation : Fungal diversity during fermentation correlates with the concentration of this thiol in wine. The presence of specific Saccharomyces yeasts during fermentation significantly impacts the production of this compound, influencing the aroma and flavor of Sauvignon Blanc wines (Knight et al., 2018).

Safety And Hazards

2-Methylpentane-2-thiol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin irritation and serious eye irritation, and may cause drowsiness or dizziness . It may also be fatal if swallowed and enters airways .

properties

IUPAC Name

2-methylpentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUXQQTXICTKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167561
Record name 2-Methylpentane-2-thiol
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Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpentane-2-thiol

CAS RN

1633-97-2, 26544-02-5
Record name 2-Methyl-2-pentanethiol
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Record name 2-Methylpentane-2-thiol
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Record name 2-Methylpentane-2-thiol
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Record name tert-hexanethiol
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Record name 2-methylpentane-2-thiol
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Record name 2-Methylpentane-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
B Saville - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The syntheses of 4-methylpent-3-ene-2-thiol and 2-methylpentane-2-thiol in high yield and … the thiol was isolated as described in the preparation of 2-methylpentane-2-thiol. Final …
Number of citations: 18 pubs.rsc.org
J Polster, P Schieberle - Journal of Agricultural and Food …, 2017 - ACS Publications
… For molecular alignment, 2-methylpentane-2-thiol, showing the lowest odor thresholds of all investigated sulfur-containing compounds, (5) was used as the reference molecule. …
Number of citations: 32 pubs.acs.org
P Darriet, T Tominaga, V Lavigne… - Flavour and …, 1995 - Wiley Online Library
p‐Hydroxymercuribenzoic acid (pHMB), reacts reversibly with thiols. Using this principle, an extraction method of the thiols present in wines has been established. Injecting the extracts …
Number of citations: 452 onlinelibrary.wiley.com
J Polster, P Schieberle - Journal of agricultural and food chemistry, 2015 - ACS Publications
… For molecular alignment, 2-methylpentane-2-thiol, showing the lowest odor thresholds of all investigated sulfur-containing compounds, was used as the reference molecule. …
Number of citations: 46 pubs.acs.org
GA Tolstikov, FY Kanzafarov, YA Sangalov… - Petroleum Chemistry …, 1979 - Elsevier
… 2-Methylpentane-2-thiol and 2,4,4,6,6-pentamethylheptane-2-thlol were obtained from 2-methylpent-l-ene and 2,4,4,6,6-pentamethylhept-l-ene (trimer of isobutylene), respectively …
Number of citations: 1 www.sciencedirect.com
VV Turovtsev, YD Orlov, YA Lebedev - Russian chemical bulletin, 2001 - Springer
The consistent valence-force field of alkanethiols (AlkSH), dialkyl sulfides (AlkSAlk"), and alkanedithiols (HSRSH, R is alkylene) was determined for the first time by the solution of an …
Number of citations: 1 link.springer.com
CG Moore, M Porter - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… Fraction (vi) was identified as being mainly 2-methylpentane-2-thiol by spectroscopic … Fraction (vii) contained 50-60 mole-% toluene-o-thiol and probably 2-methylpentane-2-thiol but …
Number of citations: 0 pubs.rsc.org
CG Moore, RW Saville - Rubber Chemistry and …, 1955 - meridian.allenpress.com
… A low yield was also obtained of a saturated thiol, C3H3 SH, shown to be (V) by comparison of its chemical properties and infrared spectrum with those of 2-methylpentane-2-thiol …
Number of citations: 1 meridian.allenpress.com
CG Moore, RW Saville - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… saturated thiol, C,H,,*SH, shown to be (V) by comparison of its chemical properties and infra-red spectrum with those of 2-methylpentane-2-thiol synthesised from the corresponding …
Number of citations: 24 pubs.rsc.org
B Saville - Analyst, 1961 - pubs.rsc.org
METHOD REAGENTS-Pyridine-AnalaR. Silver nitrate, approximately 0.4 M, aqueous. Sodium hydroxide, 0.1 N, aqueous-Standardise this solution with pure potassium hydrogen …
Number of citations: 23 pubs.rsc.org

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